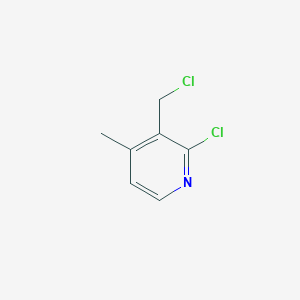
2-Chloro-3-(chloromethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)-4-methylpyridine is a versatile organic compound with a molecular formula of C7H7Cl2N. It is a derivative of pyridine, featuring chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-Methylpyridine: The compound can be synthesized by the chlorination of 4-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Chloromethylation: Another method involves the chloromethylation of 2-chloro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chloromethyl pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Chloromethyl pyridine N-oxide
Reduction: this compound amine
Substitution: Various substituted pyridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-3-(chloromethyl)-4-methylpyridine exerts its effects depends on the specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(chloromethyl)oxirane
2-Chloro-3-(chloromethyl)thiophene
1-Propene, 3-chloro-2-(chloromethyl)-
Uniqueness: 2-Chloro-3-(chloromethyl)-4-methylpyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other chloromethylated compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H7Cl2N |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HIDPIKWBZNQIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
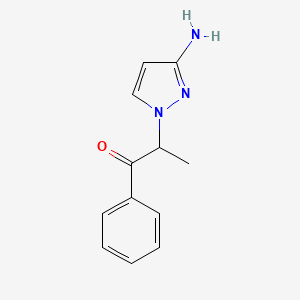
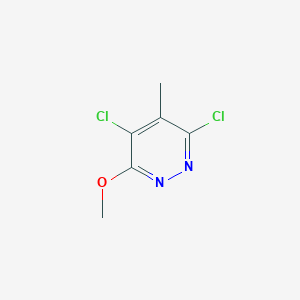
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
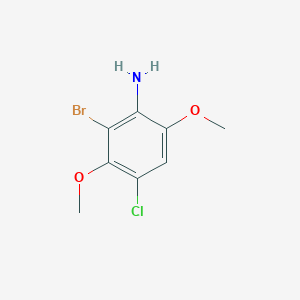
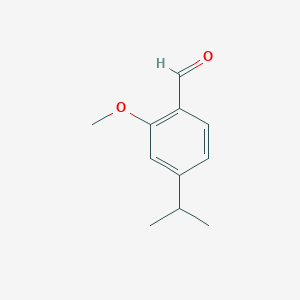
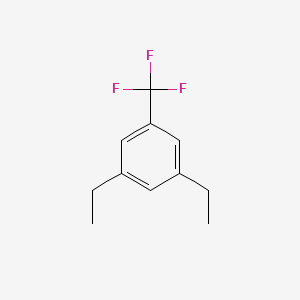
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
